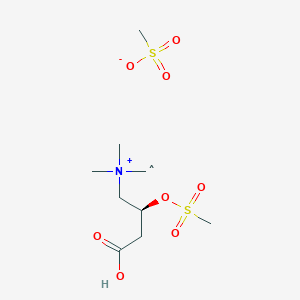
(S)-Carnitine Mesylate, Mesylate Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Carnitine Mesylate, Mesylate Salt is a chemical compound derived from (S)-Carnitine, an essential nutrient that plays a crucial role in the transport of fatty acids into the mitochondria for energy production. The mesylate salt form enhances the solubility and stability of (S)-Carnitine, making it more suitable for various applications in pharmaceuticals and research.
作用机制
Target of Action
It’s known that mesylate salts are often used in pharmaceuticals to increase the stability and solubility of the active compound .
Mode of Action
It’s known that mesylate salts can enhance the bioavailability of the active compound .
Biochemical Pathways
It’s known that the presence of mesylate salts can influence the pharmacokinetics of the active compound .
Result of Action
It’s known that mesylate salts can enhance the stability and solubility of the active compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Carnitine Mesylate, Mesylate Salt typically involves the reaction of (S)-Carnitine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds as follows:
- (S)-Carnitine is dissolved in an appropriate solvent, such as dichloromethane.
- Methanesulfonyl chloride is added dropwise to the solution while maintaining a low temperature.
- Triethylamine is added to neutralize the hydrochloric acid formed during the reaction.
- The reaction mixture is stirred for several hours until completion.
- The product is isolated by filtration, washed, and dried to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
- Large-scale reactors for the reaction.
- Continuous monitoring of reaction parameters such as temperature, pH, and concentration.
- Efficient purification techniques such as crystallization or chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
(S)-Carnitine Mesylate, Mesylate Salt can undergo various chemical reactions, including:
Substitution Reactions: The mesylate group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The mesylate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve mild temperatures and solvents like acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Hydrolysis: Acidic or basic aqueous solutions are used, with reaction times varying based on the desired degree of hydrolysis.
Major Products Formed
Substitution Reactions: Various substituted (S)-Carnitine derivatives.
Oxidation and Reduction: Oxidized or reduced forms of (S)-Carnitine.
Hydrolysis: Free (S)-Carnitine and methanesulfonic acid.
科学研究应用
(S)-Carnitine Mesylate, Mesylate Salt has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular metabolism and energy production.
Medicine: Investigated for its potential therapeutic effects in conditions such as cardiovascular diseases, metabolic disorders, and neurodegenerative diseases.
Industry: Utilized in the formulation of dietary supplements and pharmaceuticals due to its enhanced solubility and stability.
相似化合物的比较
Similar Compounds
®-Carnitine Mesylate: The enantiomer of (S)-Carnitine, with similar functions but different biological activity.
Carnitine Tartrate: Another salt form of carnitine, used for its stability and solubility.
Acetyl-L-Carnitine: An acetylated form of carnitine, known for its neuroprotective properties.
Uniqueness
(S)-Carnitine Mesylate, Mesylate Salt is unique due to its enhanced solubility and stability compared to other forms of carnitine. This makes it particularly suitable for pharmaceutical formulations and research applications where high bioavailability is essential.
属性
InChI |
InChI=1S/C8H16NO5S.CH4O3S/c1-9(2,3)6-7(5-8(10)11)14-15(4,12)13;1-5(2,3)4/h7H,1,5-6H2,2-4H3;1H3,(H,2,3,4)/t7-;/m0./s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLWQLZAXYUQDD-FJXQXJEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)([CH2])CC(CC(=O)O)OS(=O)(=O)C.CS(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)([CH2])C[C@H](CC(=O)O)OS(=O)(=O)C.CS(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20NO8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














